p-nitro-Pifithrin-alpha parent
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Overview
Description
p-Nitro-Pifithrin-alpha parent: is a cell-permeable analog of pifithrin-alpha, known for its potent inhibitory effects on the tumor suppressor protein p53. This compound is widely used in scientific research to study the role of p53 in various cellular processes and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-nitro-Pifithrin-alpha parent involves the reaction of pifithrin-alpha with a nitro group. The specific synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions involving nitration and cyclization steps .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. The compound is typically produced in specialized laboratories and research facilities due to its specific application in scientific research .
Chemical Reactions Analysis
Types of Reactions: p-Nitro-Pifithrin-alpha parent undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups to create analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
Chemistry: p-Nitro-Pifithrin-alpha parent is used to study the chemical properties and reactivity of nitro-substituted compounds. It serves as a model compound for understanding the behavior of similar molecules .
Biology: In biological research, this compound is used to investigate the role of p53 in cellular processes such as apoptosis, cell cycle regulation, and DNA repair. It helps in understanding how p53 inhibition affects cellular responses to stress .
Medicine: The compound has potential therapeutic applications in cancer treatment. By inhibiting p53, this compound can protect normal cells from the side effects of chemotherapy and radiation therapy .
Mechanism of Action
p-Nitro-Pifithrin-alpha parent exerts its effects by inhibiting the activity of the p53 protein. p53 is a tumor suppressor that regulates the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair. By inhibiting p53, this compound prevents the activation of these pathways, thereby protecting cells from apoptosis and promoting cell survival .
Comparison with Similar Compounds
Pifithrin-alpha: The parent compound, less potent than p-nitro-Pifithrin-alpha parent.
p-Nitro-Pifithrin-alpha cyclic: A more potent analog with a longer half-life and higher efficacy
Uniqueness: this compound is unique due to its enhanced potency and cell permeability compared to pifithrin-alpha. Its ability to inhibit p53 more effectively makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-imino-4,5,6,7-tetrahydro-1,3-benzothiazol-3-yl)-1-(4-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c16-15-17(12-3-1-2-4-14(12)22-15)9-13(19)10-5-7-11(8-6-10)18(20)21/h5-8,16H,1-4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTZNTVGYWOCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N(C(=N)S2)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201010185 |
Source
|
Record name | p-nitro-Pifithrin-alpha parent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201010185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760937-54-0 |
Source
|
Record name | p-nitro-Pifithrin-alpha parent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201010185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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